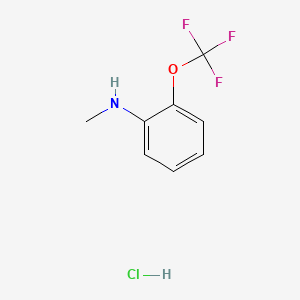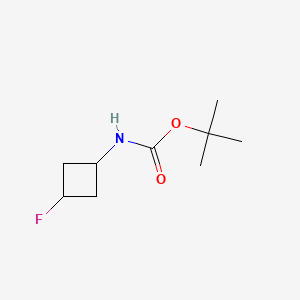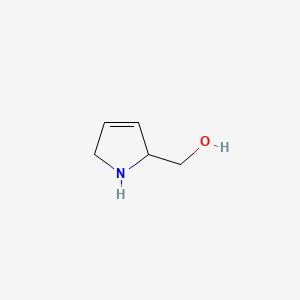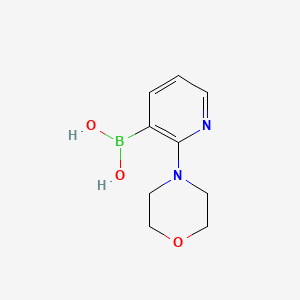
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-2-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 175278-04-3 . It has a molecular weight of 191.15 and its IUPAC name is N-methyl-2-(trifluoromethoxy)aniline . The compound is a light brown to brown liquid .
Molecular Structure Analysis
The InChI code for “N-Methyl-2-(trifluoromethoxy)aniline” is 1S/C8H8F3NO/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5,12H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-Methyl-2-(trifluoromethoxy)aniline” is a light brown to brown liquid . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Material Applications
Synthesis of Trifluoromethoxylated Aniline Derivatives : Trifluoromethoxylated aromatic compounds, such as N-Methyl-2-(trifluoromethoxy)aniline hydrochloride, are crucial due to their pharmacological and biological properties. A user-friendly protocol employing Togni reagent II has facilitated the synthesis of ortho-trifluoromethoxylated aniline derivatives. These compounds serve as valuable synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials development (Pengju Feng & Ming‐Yu Ngai, 2016).
Metalation and Structural Elaboration : The structural elaboration of trifluoromethoxy-substituted anilines through metalation highlights the compound's versatility. This process enables selective site functionalization, paving the way for the synthesis of complex molecules with potential applications in various industries (F. Leroux, E. Castagnetti, & M. Schlosser, 2003).
Liquid Crystal Development : Derivatives bearing trifluoromethyl or trifluoromethoxy groups have been synthesized and shown to exhibit stable liquid crystalline phases. These materials are of interest for their high orientational order and potential applications in display technologies (S. Miyajima et al., 1995).
Agrochemical Intermediate Synthesis
- Synthesis of Agrochemical Intermediates : An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important intermediate in agrochemical production, has been developed. This method offers high yield and product purity, demonstrating the compound's role in the agrochemical industry (Ding Zhi-yuan, 2011).
Pharmaceutical and Pesticide Synthesis
Efficient N-Monomethylation of Primary Aryl Amines : A highly efficient method for the synthesis of N-monomethylarylamines has been reported, where compounds like N-Methyl-2-(trifluoromethoxy)aniline hydrochloride could be intermediates. This process is significant for pharmaceuticals and imaging agents for diseases such as Alzheimer's (Yiyuan Peng et al., 2009).
Pesticide Synthesis : Research has been conducted on the synthesis of various excellent pesticides from methyl (4-trifluoromethoxy)phenylcarbamate, showcasing the critical role of trifluoromethoxy aniline derivatives in developing effective pest control solutions (Jiafu Zhang, Lingzi Zhang, & Dequn Sun, 2011).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements are P262 and P280 , suggesting that contact with skin should be avoided and protective gloves/eye protection should be worn.
Propriétés
IUPAC Name |
N-methyl-2-(trifluoromethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-12-6-4-2-3-5-7(6)13-8(9,10)11;/h2-5,12H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCYZTBLDMTNHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681965 |
Source


|
| Record name | N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride | |
CAS RN |
1215206-13-5 |
Source


|
| Record name | Benzenamine, N-methyl-2-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)







![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B578593.png)
![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)
![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)

